3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine
Description
3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine is a pyridine derivative featuring a chlorine atom at position 3 and a (2R)-configured pyrrolidine ring at position 4. The pyrrolidine moiety introduces chirality, which is critical for interactions with biological targets, particularly in medicinal chemistry and agrochemical applications. This compound’s molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol. Its stereochemistry and substitution pattern influence its physicochemical properties, such as solubility, melting point (estimated 260–280°C based on analogs), and spectroscopic characteristics .
Properties
IUPAC Name |
3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCOBNEQWNDEO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The pyridine ring is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrrolidine Introduction: The pyrrolidine ring is introduced at the 5-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: ®-3-Chloro-5-pyrrolidin-2-yl-pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine serves as a crucial scaffold in the design of novel pharmaceuticals. Its structural features allow for the modification and synthesis of derivatives with enhanced biological activity. The compound has been investigated for its potential as a therapeutic agent targeting various diseases, including cancer and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine exhibit significant anticancer properties. A study demonstrated that specific analogs could inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy . The structure-activity relationship (SAR) studies have revealed that modifications at the pyridine ring can enhance potency against different cancer cell lines.
Neurological Applications
The compound has also shown promise in the treatment of neurological conditions. Its derivatives have been evaluated for their ability to modulate neurotransmitter systems, particularly in the context of disorders such as anxiety and depression. For instance, compounds based on this scaffold have been identified as selective modulators of certain receptors involved in mood regulation .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine and its biological activity is essential for optimizing its pharmacological properties. Various studies have focused on synthesizing analogs with different substituents to evaluate their effects on receptor binding and efficacy.
Key Findings from SAR Studies
- Substituent Variations : Modifications at the 3-chloro position have been shown to significantly influence the compound's affinity for target receptors.
- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine moiety can enhance solubility and bioavailability, which are crucial for therapeutic effectiveness .
Case Studies
Several case studies highlight the practical applications of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine in drug discovery:
Development of NMDA Receptor Antagonists
A notable case involved the synthesis of analogs aimed at NMDA receptor antagonism, which is relevant in treating neurodegenerative diseases. The study found that specific modifications led to compounds with high selectivity and potency against NMDA receptors, suggesting potential use in conditions like Alzheimer's disease .
GPR88 Agonists
Another case study focused on developing GPR88 agonists derived from this compound, demonstrating its role in modulating dopaminergic signaling pathways. The findings indicated that these agonists could reduce alcohol consumption in preclinical models, presenting a novel approach to treating alcohol use disorder .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth by inducing apoptosis | Significant potency against various cancer cell lines |
| Neurological Disorders | Modulates neurotransmitter systems | Potential treatment for anxiety and depression |
| NMDA Receptor Antagonists | Targeting neurodegenerative diseases | High selectivity and potency against NMDA receptors |
| GPR88 Agonists | Modulating dopaminergic signaling pathways | Reduced alcohol consumption in preclinical models |
Mechanism of Action
The mechanism of action of ®-3-Chloro-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Property | 3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine | 3-Fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine |
|---|---|---|
| Molecular Weight | 182.65 g/mol | 166.17 g/mol |
| C–X Bond Stretch (IR) | 708 cm⁻¹ (C–Cl) | 1100–1000 cm⁻¹ (C–F) |
| Lipophilicity (LogP) | Higher (Cl: +0.71) | Lower (F: +0.14) |
| NMR δ (Pyridine H) | ~8.20 ppm (ortho to Cl) | ~8.95 ppm (near N) |
Heterocyclic Amine Variations: Pyrrolidine vs. Piperidine
Replacing the pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters conformational flexibility and hydrogen-bonding capacity:
Table 2: Heterocyclic Ring Comparison
| Property | 3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine | (R)-2-Chloro-5-(piperidin-2-yl)pyridine |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Molecular Weight | 182.65 g/mol | 196.68 g/mol |
| Melting Point | 260–280°C (estimated) | 270–290°C (analog data) |
| Metabolic Stability | Moderate | Higher |
Positional Isomerism
Changing substituent positions drastically affects activity. For example:
- (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine () places chlorine at position 2 and fluorine at position 5. This positional swap disrupts electronic conjugation, as evidenced by shifted NMR signals (e.g., δ 8.20 ppm for ortho-Cl vs. δ 8.95 ppm for H near N) .
Biological Activity
3-Chloro-5-[(2R)-pyrrolidin-2-yl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine primarily involves its interaction with specific receptors and enzymes. These interactions can modulate signaling pathways, leading to various physiological effects. For instance, the compound may act as an allosteric modulator or antagonist at certain G-protein coupled receptors (GPCRs), which are critical in many therapeutic areas including neuropharmacology and oncology .
Biological Activity Overview
Research has demonstrated several biological activities associated with 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine, including:
- Antimicrobial Activity : The compound exhibits potential antibacterial effects, particularly against Gram-positive bacteria. Its structure suggests that halogen substitutions enhance antibacterial potency .
- Neuropharmacological Effects : Studies indicate that derivatives of pyridine compounds can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Antibacterial Activity : A study found that similar pyridine derivatives displayed significant antibacterial activity against strains like MRSA and E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
- Neuropharmacological Applications : Research on related compounds indicates that they can modulate dopamine and serotonin receptors, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .
- Cancer Treatment Potential : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain pyrrolo[2,3-b]pyridines have shown promise in preclinical models for various cancers, indicating a need for further exploration of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine in this context .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine?
- Methodological Answer :
- Step 1 : Start with a pyridine scaffold substituted at the 5-position. For stereochemical control, use chiral auxiliaries or enantioselective catalysis to introduce the (2R)-pyrrolidin-2-yl group. A method analogous to the synthesis of methyl (2R*,3R*)-3-pyridyl-pyrrolidine carboxylates involves neutralizing intermediates with chiral amines to retain configuration .
- Step 2 : Introduce the chloro group at position 3 via nucleophilic aromatic substitution (SNAr) or directed metalation. For example, chlorination of pyridine derivatives using POCl₃ or N-chlorosuccinimide under controlled conditions is common .
- Step 3 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm enantiomeric purity using chiral HPLC or polarimetry .
Q. How can the structural integrity of 3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine be validated?
- Methodological Answer :
- X-ray crystallography : Resolve the absolute configuration of the pyrrolidine ring using single-crystal X-ray diffraction. Similar pyridine-pyrrolidine hybrids exhibit hydrogen-bonded dimerization (N–H⋯N interactions) and Cl⋯Cl contacts (3.2–3.3 Å), critical for confirming stereochemistry .
- Spectroscopy : Use ¹H/¹³C NMR to identify substituent positions (e.g., pyridine C–H coupling patterns) and FT-IR to detect NH/Cl functional groups. Compare with computed spectra (DFT/B3LYP/6-311++G**) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential respiratory irritation (similar to pyridine derivatives with WGK 3 classification) .
- Waste Disposal : Store waste separately in labeled containers and consult certified agencies for halogenated organic compound disposal .
Advanced Research Questions
Q. How does the (2R)-pyrrolidin-2-yl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substitution vs. Retention : The pyrrolidine’s steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (XPhos) or microwave-assisted conditions to enhance reactivity.
- Case Study : Trifluoromethylpyridine analogs undergo regioselective substitution at the 3-chloro position under mild conditions (K₂CO₃, DMF, 60°C), suggesting similar reactivity here .
Q. Can computational modeling predict the compound’s binding affinity for neurological targets?
- Methodological Answer :
- Docking Studies : Use MOE or AutoDock to model interactions with nicotinic acetylcholine receptors (nAChRs). Pyridine-pyrrolidine hybrids often bind via π-π stacking (pyridine ring) and hydrogen bonding (pyrrolidine NH) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What strategies resolve contradictions in reported biological activity data for similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., FLIPR for ion channel modulation). Control for variables like solvent (DMSO concentration ≤0.1%) .
- SAR Studies : Systematically modify substituents (e.g., replace Cl with CF₃) to isolate contributions of specific functional groups to activity .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?
- Methodological Answer :
- Enantiomer Comparison : Synthesize both (2R) and (2S) isomers and compare logP (shake-flask method), metabolic stability (human liver microsomes), and membrane permeability (Caco-2 assays) .
- In Vivo Testing : Administer isomers to rodent models and measure plasma half-life via LC-MS/MS. The (2R) configuration may enhance blood-brain barrier penetration due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
